5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine
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Overview
Description
5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antimalarial agent piperaquine and is found in many important synthetic drug molecules .
Mode of Action
It can be inferred from related compounds that the piperazine ring might play a crucial role in its interaction with biological targets . For example, piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .
Biochemical Pathways
For instance, a compound containing a piperazin-1-yl moiety was found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases .
Pharmacokinetics
It can be inferred from related compounds that it might be extensively metabolized by cytochrome p450 3a4 .
Result of Action
For instance, some piperazine derivatives displayed pronounced anticancer activity against breast cancer and melanoma cell lines .
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and presence of other substances might influence its action .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine derivatives have been found to exhibit inhibitory activity against certain enzymes . The nature of these interactions is likely to be influenced by the specific structural features of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine, including the presence of the piperazine and thiadiazole rings.
Cellular Effects
The effects of this compound on cellular processes are currently unknown. Given its structural features, it is plausible that it could influence cell function in a number of ways. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could help to identify any enzymes or cofactors that it interacts with, and could also provide information on its effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could help to identify any transporters or binding proteins that it interacts with, and could also provide information on its localization or accumulation .
Subcellular Localization
Future studies could help to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and a heterocyclic structure, but with a benzothiazole ring instead of a thiadiazole ring.
2-(Piperazin-1-yl)quinoline: Another similar compound with a piperazine ring, but with a quinoline ring system.
Uniqueness
5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is unique due to its specific combination of a piperazine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-piperazin-1-yl-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHWHTNUSQJVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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